(2-Nitro-5-(trifluoromethyl)phenyl)methanol
Overview
Description
“(2-Nitro-5-(trifluoromethyl)phenyl)methanol” is an organic compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.13 .
Molecular Structure Analysis
The molecular structure of “(2-Nitro-5-(trifluoromethyl)phenyl)methanol” consists of a phenyl ring substituted with a nitro group, a trifluoromethyl group, and a methanol group .Physical And Chemical Properties Analysis
“(2-Nitro-5-(trifluoromethyl)phenyl)methanol” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources .Scientific Research Applications
Catalytic Reactions
(2-Nitro-5-(trifluoromethyl)phenyl)methanol, similar to other nitrophenyl compounds, has applications in catalytic reactions. For instance, 4-nitro-3-thienyl phenyl sulphone reacts with sodium arenethiolates in methanol to yield cine-substitution products through an anomalous addition-elimination mechanism (Novi et al., 1976). Additionally, (2-pyridyl)phenyl methanol, which is structurally related, acts as a hydrogen donor towards nitro aromatic and heteroaromatic compounds, demonstrating the potential of these compounds in reduction and conjugate addition steps in the formation of β-amino esters (Giomi et al., 2011).
Structural Characterization in Drug Synthesis
Compounds structurally similar to (2-nitro-5-(trifluoromethyl)phenyl)methanol are significant in the structural characterization of side products in drug synthesis. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in benzothiazinone synthesis, a new anti-tuberculosis drug candidate, has been structurally characterized, illustrating the importance of these compounds in understanding complex synthesis processes (Eckhardt et al., 2020).
Organocatalysis
Zwitterionic salts derived from reactions involving nitrophenyl compounds, like 3,5-bis(trifluoromethyl)phenyl isothiocyanate, have been used as mild organocatalysts for transesterification reactions (Ishihara et al., 2008). These reactions demonstrate the potential of nitrophenyl compounds in catalyzing important organic transformations.
Photochemical Studies
The study of photochemical reaction mechanisms of 2-nitrobenzyl compounds, which share a similar nitro-substituent pattern, reveals the complexities and potential applications in bioagents. These findings are critical for understanding the behavior of these compounds under different conditions, making them significant in photochemical research (Il'ichev et al., 2004).
Chemosensors
The development of chemosensors using phenyl thiadiazole-based Schiff base receptors for detecting ions like Al3+ in various mediums demonstrates the utility of nitrophenyl compounds in sensitive detection technologies (Manna et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[2-nitro-5-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOSINQFQQRBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856531 | |
Record name | [2-Nitro-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitro-5-(trifluoromethyl)phenyl)methanol | |
CAS RN |
1227604-33-2 | |
Record name | [2-Nitro-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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